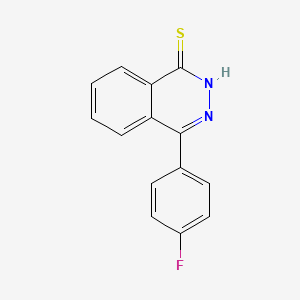

4-(4-Fluorophenyl)phthalazine-1-thiol

Description

Significance of Phthalazine (B143731) Core Structures in Academic Chemical Research

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. jocpr.comnih.gov This structural motif is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. sci-hub.se Phthalazine derivatives have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antimicrobial agents. sci-hub.se

The versatility of the phthalazine core allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. researchgate.net For instance, substitutions at the 1 and 4 positions of the phthalazine ring have led to the development of potent enzyme inhibitors, such as PARP (Poly (ADP-ribose) polymerase) inhibitors used in cancer therapy. nih.gov The academic interest in phthalazines stems from their synthetic accessibility and the consistent discovery of new biological activities, making them a fertile ground for drug discovery and development programs. sci-hub.se

Role of Sulfur-Containing Heterocycles in Chemical Biology and Organic Synthesis

Heterocyclic compounds incorporating a sulfur atom are fundamental building blocks in both chemical biology and organic synthesis. The presence of sulfur imparts unique chemical properties to the molecule, including the ability to form stable thione-thiol tautomers and to coordinate with metal ions in biological systems. ias.ac.inmdpi.com The thione-thiol tautomerism, a process where the compound can exist as either a C=S (thione) or a C-SH (thiol) form, is crucial for the reactivity and interaction of these molecules with biological targets. jocpr.comias.ac.in

In medicinal chemistry, sulfur-containing heterocycles are found in a wide array of therapeutic agents, including antibacterial and anti-thyroid drugs. ias.ac.in The thiol group, in particular, is a key functional group in many biologically active molecules, participating in crucial interactions with enzymes and receptors. In organic synthesis, these compounds serve as versatile intermediates for creating more complex molecular architectures, often through reactions targeting the reactive sulfur atom. researchgate.net

Rationale for Fluorine Substitution in Aromatic Systems within Research

The incorporation of fluorine atoms into aromatic systems is a widely used strategy in modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Strategically placing a fluorine atom on an aromatic ring can:

Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent unwanted metabolism at that position and prolong the drug's half-life in the body.

Improve Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein or enzyme.

Increase Lipophilicity: Fluorine substitution can increase the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its site of action.

Modulate pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the drug's solubility and absorption.

These beneficial effects have led to a significant number of fluorinated compounds being developed and approved as therapeutic agents. nih.govnih.gov The presence of a 4-fluorophenyl group in the target molecule is, therefore, a deliberate design choice aimed at leveraging these advantages.

Overview of Research Trajectories for 4-(4-Fluorophenyl)phthalazine-1-thiol

Despite the clear scientific rationale for its design, specific research focused on this compound (CAS Number: 304863-71-6) is not extensively documented in publicly accessible scientific literature. General synthetic strategies for similar phthalazine derivatives often involve the use of a 1-chloro-4-aryl-phthalazine intermediate. sci-hub.se It is plausible that this compound could be synthesized from 1-chloro-4-(4-fluorophenyl)phthalazine (B185097) through a nucleophilic substitution reaction with a sulfur-containing reagent, such as sodium hydrosulfide (B80085) or thiourea (B124793).

Given the known biological activities of related phthalazine and thiol compounds, potential research trajectories for this compound would likely involve screening for various pharmacological activities, including but not limited to anticancer, anti-inflammatory, or antimicrobial effects. Further studies would be required to characterize its physical and chemical properties, including its tautomeric equilibrium, and to evaluate its potential as a lead compound in drug discovery. The lack of detailed published findings highlights an opportunity for future research into the synthesis and biological evaluation of this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2H-phthalazine-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROOFJSALBQDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 4 Fluorophenyl Phthalazine 1 Thiol and Its Analogues

Established Synthetic Pathways for the Phthalazine (B143731) Skeleton

The formation of the phthalazine ring system is a cornerstone of the synthesis of 4-(4-fluorophenyl)phthalazine-1-thiol. Various methodologies have been developed to construct this bicyclic heteroaromatic scaffold, primarily through cyclization reactions.

Cyclization Reactions for Phthalazine Ring Formation

A prevalent and versatile method for the synthesis of the phthalazinone precursor to the target thiol involves the cyclocondensation of 2-aroylbenzoic acids with hydrazine (B178648) derivatives. longdom.org This reaction is a direct and efficient way to form the 4-aryl-substituted phthalazin-1(2H)-one core. The general reaction is outlined below:

| Starting Material | Reagent | Product | Reference |

| 2-Aroylbenzoic acid | Hydrazine hydrate (B1144303) | 4-Arylphthalazin-1(2H)-one | longdom.org |

Specifically, for the synthesis of the precursor to the title compound, 2-(4-fluorobenzoyl)benzoic acid is reacted with hydrazine hydrate. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield 4-(4-fluorophenyl)phthalazin-1(2H)-one.

Another established route begins with phthalic anhydride (B1165640), which can be converted to a 2-aroylbenzoic acid through a Friedel-Crafts acylation with an appropriate aromatic compound. longdom.org In the context of the target molecule, phthalic anhydride would be reacted with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then cyclized with hydrazine as described above. longdom.org

Strategies for Introduction of the 4-(4-Fluorophenyl) Moiety

The 4-(4-fluorophenyl) group is typically introduced at the C4 position of the phthalazine ring through the use of a precursor that already contains this moiety. The Friedel-Crafts acylation of phthalic anhydride with fluorobenzene is a key strategy to generate the necessary precursor, 2-(4-fluorobenzoyl)benzoic acid. longdom.org This reaction ensures the correct placement of the fluorophenyl group before the formation of the heterocyclic ring.

An alternative approach involves the Suzuki coupling reaction, which can be used to introduce aryl groups at specific positions on a pre-formed heterocyclic ring. nih.gov While less direct for the primary synthesis of the target compound, it represents a viable method for creating analogues with different aryl substituents. In this scenario, a 4-halophthalazinone could be coupled with a 4-fluorophenylboronic acid derivative in the presence of a palladium catalyst.

Approaches for Thiol Group Installation at the C1 Position

The introduction of the thiol group at the C1 position of the 4-(4-fluorophenyl)phthalazine is a critical step in the synthesis. This is typically achieved by converting a more stable precursor, such as a halogenated phthalazine.

Conversion of Halogenated Phthalazines to Thiol Derivatives

The most common method for introducing a thiol group at the C1 position involves the conversion of the corresponding 1-chlorophthalazine (B19308) derivative. The precursor, 4-(4-fluorophenyl)phthalazin-1(2H)-one, is first chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine, to yield 1-chloro-4-(4-fluorophenyl)phthalazine (B185097). nih.govresearchcommons.org

This halogenated intermediate is then reacted with a sulfur nucleophile to introduce the thiol group. Common reagents for this conversion include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction of 1-chloro-4-(4-fluorophenyl)phthalazine with NaSH directly displaces the chloride ion to form the sodium salt of the thiol, which upon acidification yields this compound.

Alternatively, treatment with thiourea forms a thiouronium salt intermediate, which can be hydrolyzed under basic conditions to furnish the desired thiol.

| Precursor | Reagent(s) | Product | Reference |

| 4-(4-Fluorophenyl)phthalazin-1(2H)-one | 1. POCl₃ 2. NaSH or Thiourea/hydrolysis | This compound | nih.govresearchcommons.org |

Another method for the direct thionation of the phthalazinone involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchcommons.org Refluxing 4-(4-fluorophenyl)phthalazin-1(2H)-one with P₄S₁₀ in a high-boiling solvent like xylene can directly convert the carbonyl group to a thiocarbonyl group, yielding the target compound in its thione tautomeric form. researchcommons.org

Thiol-Thione Tautomerism in Phthalazine Systems and its Synthetic Implications

This compound exists in a tautomeric equilibrium with its thione form, 4-(4-fluorophenyl)phthalazin-1(2H)-thione. In the solid state and in most solvents, the thione form is generally the more stable tautomer. This tautomerism has significant implications for the reactivity and derivatization of the compound.

The thiol form possesses a nucleophilic sulfur atom, which is readily alkylated to form thioether derivatives. Conversely, the thione form has a nucleophilic nitrogen atom within the ring, which can be targeted for alkylation. The reaction conditions, such as the choice of solvent and base, can influence the position of the equilibrium and, consequently, the outcome of derivatization reactions.

Derivatization Strategies for this compound

The presence of both a nucleophilic sulfur atom (in the thiol tautomer) and a nucleophilic nitrogen atom (in the thione tautomer) allows for a variety of derivatization strategies, leading to the synthesis of a wide range of analogues.

A primary derivatization pathway is the S-alkylation of the thiol tautomer to form thioethers. This is typically achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium ethoxide. nih.gov This reaction is generally regioselective for the sulfur atom, leading to the formation of 1-(alkylthio)-4-(4-fluorophenyl)phthalazine derivatives.

N-alkylation of the thione tautomer is another important derivatization route. This can be accomplished by reacting the compound with an alkylating agent under conditions that favor the thione form. For instance, treatment with an alkyl halide in a polar aprotic solvent in the presence of a suitable base can lead to the formation of 2-alkyl-4-(4-fluorophenyl)phthalazin-1(2H)-thione derivatives. nih.govnih.gov

The following table summarizes common derivatization reactions:

| Reaction Type | Reagent | Product Type | Reference |

| S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 1-(Alkylthio)-4-(4-fluorophenyl)phthalazine | nih.gov |

| N-Alkylation | Alkyl halide, Base | 2-Alkyl-4-(4-fluorophenyl)phthalazin-1(2H)-thione | nih.govnih.gov |

Furthermore, the thiol group can be oxidized to form disulfide bridges or further oxidized to sulfonic acids, providing another avenue for the synthesis of diverse analogues. The reactivity of the phthalazine ring itself also allows for further functionalization, such as electrophilic substitution reactions, although these are generally less common than derivatization at the thiol/thione moiety.

Synthesis of Sulfur-Linked Analogues (e.g., thioethers, disulfides)

The thiol group of this compound is a key functional handle for the synthesis of various sulfur-linked derivatives, primarily thioethers (sulfides) and disulfides.

Thioethers: The synthesis of thioether analogues typically proceeds via the S-alkylation of the parent thiol. This nucleophilic substitution reaction involves treating the thiol with an appropriate alkylating agent, such as an alkyl halide (e.g., ethyl chloroacetate), in the presence of a base. nih.gov The base, often potassium hydroxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming the C-S bond of the thioether. This method is a general and widely used strategy for creating a diverse library of thioether derivatives from thiol precursors. nih.gov

Disulfides: The formation of disulfide analogues involves the oxidation of the thiol group. This oxidative coupling of two thiol molecules creates a disulfide bridge (S-S bond). Various oxidizing agents can be employed for this transformation. Porphyrazine networks, for instance, have been demonstrated as effective catalysts for the oxidation of thiols, such as thiophenol and benzyl (B1604629) thiol, to their corresponding disulfides using atmospheric oxygen. mdpi.com This method can achieve high yields in relatively short reaction times. mdpi.com The general principle involves the removal of a hydrogen atom from two thiol molecules to form the disulfide bond.

Nitrogen-Containing Derivative Synthesis (e.g., hydrazones, triazoles, thiadiazoles)

The versatile phthalazine scaffold allows for the incorporation of various nitrogen-containing heterocyclic rings, such as hydrazones, triazoles, and thiadiazoles. These derivatives are typically synthesized from precursor molecules like hydrazides.

Hydrazones: The synthesis of hydrazone derivatives often starts with the conversion of a precursor ester into a hydrazide. For example, an ester derivative of the phthalazine core can be refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding acid hydrazide. nih.govnih.gov This hydrazide intermediate is then condensed with various aldehydes (e.g., 4-nitrobenzaldehyde, p-chlorobenzaldehyde) in a refluxing solvent, which results in the formation of the target hydrazone derivatives. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring is a common moiety incorporated into phthalazine structures. A general synthetic route to 4,5-substituted-4H-1,2,4-triazole-3-thiols begins with the conversion of an acid hydrazide into a 1,4-substituted thiosemicarbazide (B42300). nih.gov This intermediate is then cyclized to form the triazole-thiol ring. nih.gov Fused triazolo[3,4-a]phthalazine derivatives represent another important class, and their synthesis has been a subject of significant research. researchgate.netnih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring can be synthesized from phthalazine precursors through several routes. One common method involves the use of thiosemicarbazide or thiocarbohydrazide (B147625). nih.gov For instance, a carbothiohydrazide derivative of phthalazine can be cyclized with reagents like benzoyl chloride to yield a 1,3,4-thiadiazole-substituted phthalazinone. fayoum.edu.eg Another approach involves the reaction of phenacyl bromides with thiocarbohydrazide and phthalic anhydride in a multicomponent reaction to afford aryl thiadiazinyl-phthalazine-1,4-diones. longdom.org These methods highlight the utility of thio-carbonyl containing precursors in the construction of thiadiazole rings attached to the phthalazine core. nih.govisres.org

Oxy- and Amino-Analogue Generation

The generation of oxygen- and nitrogen-linked analogues of the 4-(4-fluorophenyl)phthalazine core typically relies on a key intermediate, 1-chloro-4-(4-fluorophenyl)phthalazine. This reactive precursor allows for nucleophilic substitution at the 1-position by various oxygen and nitrogen nucleophiles. nih.gov

Oxy-Analogues: The synthesis of oxy-analogues, or ethers, is achieved by reacting the 1-chlorophthalazine intermediate with oxygen-containing nucleophiles. For example, reaction with intermediates like 1-aryl-3-(4-hydroxyphenyl)urea in refluxing acetonitrile (B52724) can yield 1-aryl-3-(4-(4-substituted phthalazin-1-yloxy)phenyl)ureas. nih.govekb.eg This demonstrates a versatile method for linking the phthalazine core to other molecular fragments via an ether linkage.

Amino-Analogues: Similarly, amino-analogues are synthesized by the reaction of 1-chlorophthalazine with nitrogen nucleophiles. Primary or secondary amines can displace the chloro group to form 1-amino-substituted phthalazines. longdom.org For instance, reacting a 1-chlorophthalazine derivative with p-phenylenediamine (B122844) in butanol affords the corresponding N-(phthalazin-1-yl)benzene-1,4-diamine. nih.govekb.eg Another example involves reacting 1-chloro-4-(2´-thienyl)-phthalazine with an excess of an amine, such as piperidine (B6355638) or various arylamines, in refluxing acetone (B3395972) to yield 1-(alkyl)arylamino-4-(2´-thienyl)-phthalazines in moderate to good yields (47-84%). sciforum.net This nucleophilic aromatic substitution is a fundamental and widely applied method for generating diverse amino-substituted phthalazine derivatives. sciforum.netuminho.pt

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthesizing phthalazine derivatives is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. Academic research has focused on refining these parameters to maximize product yields and minimize reaction times.

Table 1: Optimization of Reaction Conditions for Phthalazine Synthesis

| Entry | Solvent | Temperature | Yield (%) | Reaction Time | Reference |

| 1 | Water | Reflux | Moderate | Longer | researchgate.net |

| 2 | CH2Cl2 | Reflux | Moderate | Longer | researchgate.net |

| 3 | CHCl3 | Reflux | Moderate | Longer | researchgate.net |

| 4 | Acetonitrile | Reflux | Moderate | Longer | researchgate.net |

| 5 | Ethanol | Reflux | Best Results | Shorter | researchgate.net |

| 6 | Various | Room Temp | Lower | Longer | researchgate.net |

This interactive table summarizes the findings on solvent and temperature optimization, illustrating the superior performance of ethanol under reflux conditions for this particular synthesis. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 4 Fluorophenyl Phthalazine 1 Thiol

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom in the thiol group of 4-(4-fluorophenyl)phthalazine-1-thiol possesses lone pairs of electrons, rendering it a strong nucleophile. This inherent nucleophilicity drives a variety of chemical transformations, including thiol-disulfide exchange, S-alkylation, S-acylation, and thiol-addition reactions.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction for thiols, playing a crucial role in various chemical and biological processes. This reversible reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. The classical mechanism for this exchange is analogous to an SN2 reaction, where the attacking sulfur nucleophile binds to one of the sulfur atoms of the disulfide, forming a transient trisulfide-like transition state before the leaving thiol is released nih.gov.

The rate and equilibrium of the thiol-disulfide exchange are influenced by several factors, including the pKa of the participating thiols and the stability of the resulting disulfide bonds. In the context of this compound, the acidity of the thiol proton is a key determinant of its reactivity in these exchanges.

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Description |

| Thiol pKa | A lower pKa indicates a more acidic thiol, which more readily forms the reactive thiolate anion. |

| Steric Hindrance | Bulky substituents near the thiol or disulfide can impede the approach of the nucleophile. |

| Redox Potential | The relative redox potentials of the thiols and disulfides determine the equilibrium position of the exchange. |

| Solvent | The polarity and protic nature of the solvent can affect the stability of the transition state and the solubility of the reactants. |

S-Alkylation and S-Acylation Reactions

The potent nucleophilicity of the thiol group in this compound makes it highly susceptible to S-alkylation and S-acylation reactions. These reactions involve the attack of the thiolate anion on an electrophilic carbon atom, leading to the formation of a new carbon-sulfur bond.

S-Alkylation involves the reaction of the thiol with an alkyl halide or another suitable alkylating agent. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a thioether. The general scheme for the S-alkylation of a thiol is as follows:

R-SH + B: ⇌ R-S⁻ + BH⁺ R-S⁻ + R'-X → R-S-R' + X⁻

Where R-SH represents this compound, B: is a base, and R'-X is the alkylating agent.

S-Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or an anhydride (B1165640), to form a thioester. This reaction is analogous to the acylation of alcohols to form esters. The general mechanism involves the nucleophilic attack of the thiolate on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group.

R-SH + B: ⇌ R-S⁻ + BH⁺ R-S⁻ + R'-C(=O)X → R-S-C(=O)R' + X⁻

The reactivity in both S-alkylation and S-acylation is dependent on the nucleophilicity of the thiol and the electrophilicity of the alkylating or acylating agent.

Thiol-Addition Reactions and Their Mechanisms

Thiols can participate in addition reactions, particularly with activated double and triple bonds. A common example is the Michael addition, where a thiolate anion adds to an α,β-unsaturated carbonyl compound. The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate, which is subsequently protonated.

The propensity of this compound to undergo such addition reactions would depend on the nature of the electrophilic partner. These reactions are valuable for the formation of carbon-sulfur bonds and the synthesis of more complex molecules.

Oxidative Pathways and Redox Behavior

The thiol group is readily oxidized, and this redox activity is a central feature of the chemistry of this compound. The oxidation of thiols can lead to a variety of sulfur-containing functional groups, with disulfides being the most common product under mild conditions.

Mechanisms of Thiol Oxidation to Disulfides

The oxidation of a thiol to a disulfide involves the formation of a sulfur-sulfur bond and the removal of two hydrogen atoms. This process can occur through several mechanistic pathways. One common pathway involves a two-electron oxidation process that may proceed through a sulfenic acid (R-SOH) intermediate. This intermediate can then react with another thiol molecule to form the disulfide nih.gov.

Another mechanism involves a one-electron oxidation to generate a thiyl radical (R-S•). Two thiyl radicals can then combine to form the disulfide bond. The specific mechanism can be influenced by the oxidant used, the reaction conditions, and the structure of the thiol.

Table 2: Common Oxidants for Thiol to Disulfide Conversion

| Oxidant | Description |

| Molecular Oxygen (O₂) | Often requires a catalyst, such as a metal ion. |

| Hydrogen Peroxide (H₂O₂) | A common and relatively mild oxidant. |

| Iodine (I₂) | A classic reagent for the quantitative oxidation of thiols. |

| Dimethyl Sulfoxide (DMSO) | Can act as an oxidant, particularly at elevated temperatures or in the presence of an acid catalyst. |

Potential for Antioxidant Research Probes

Thiols are known for their antioxidant properties due to their ability to donate a hydrogen atom from the sulfhydryl group to neutralize free radicals. This radical-scavenging activity converts the thiol into a thiyl radical, which is generally less reactive than the initial radical. The resulting thiyl radical can then be stabilized through various pathways, including dimerization to a disulfide.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl substituent in this compound is a key site for electrophilic aromatic substitution (EAS) reactions. The fluorine atom, being an electronegative yet π-donating halogen, exerts a significant influence on the regioselectivity and rate of these reactions. While halogens are generally deactivating towards electrophilic attack due to their inductive electron-withdrawing effect, they are ortho- and para-directing because of the resonance stabilization of the cationic intermediate (the arenium ion) csbsju.eduresearchgate.netstackexchange.com.

In the case of the 4-fluorophenyl group, the fluorine atom's lone pairs of electrons can be delocalized into the aromatic ring, which preferentially stabilizes the intermediates formed by electrophilic attack at the ortho and para positions relative to the fluorine atom. However, the para position is already occupied by the phthalazine (B143731) moiety. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho to the fluorine atom (C-3' and C-5' positions of the fluorophenyl ring).

Common electrophilic aromatic substitution reactions that could be explored on this ring include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution without promoting unwanted side reactions on the phthalazine-thiol core.

Hypothetical Research Findings for Electrophilic Aromatic Substitution:

Due to a lack of specific published experimental data for this compound, the following table presents hypothetical outcomes for illustrative purposes, based on the known principles of electrophilic aromatic substitution on fluorobenzene (B45895) derivatives.

| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-5 °C | 4-(2-Nitro-4-fluorophenyl)phthalazine-1-thiol |

| Bromination | Br⁺ | Br₂, FeBr₃, dark | 4-(2-Bromo-4-fluorophenyl)phthalazine-1-thiol |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃, CS₂ | 4-(2-Acyl-4-fluorophenyl)phthalazine-1-thiol |

This data is illustrative and based on established chemical principles, not on published experimental results for this specific compound.

Reactivity at the Phthalazine Nitrogen Atoms

The phthalazine ring system contains two nitrogen atoms which are basic and nucleophilic in nature. wikipedia.org These nitrogen atoms, particularly the one not involved in the tautomeric equilibrium with the thiol group, are susceptible to reactions with electrophiles such as alkylating and acylating agents.

N-Alkylation: The reaction of phthalazine derivatives with alkyl halides typically leads to the formation of N-alkyl phthalazinium halides. For this compound, selective N-alkylation would likely occur at the N-2 position of the phthalazine ring, as the N-1 position is part of the thioamide-like functionality. The reaction would proceed via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.

N-Acylation: Similarly, acylation with acyl chlorides or anhydrides would be expected to occur at the more nucleophilic nitrogen atom. This would result in the formation of an N-acyl derivative, which could serve as a key intermediate for further functionalization.

N-Oxidation: Oxidation of the phthalazine nitrogen atoms can also be a potential transformation. Treatment with oxidizing agents like peroxy acids could lead to the formation of the corresponding N-oxides. This modification can significantly alter the electronic properties and biological activity of the molecule.

Illustrative Data on Phthalazine Nitrogen Reactivity:

| Reaction Type | Reagent | General Conditions | Anticipated Product |

| N-Alkylation | Methyl Iodide (CH₃I) | DMF, K₂CO₃, room temp. | 2-Methyl-4-(4-fluorophenyl)phthalazine-1(2H)-thione |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine (B92270), 0 °C to r.t. | 2-Acetyl-4-(4-fluorophenyl)phthalazine-1(2H)-thione |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂, 0 °C | This compound-2-oxide |

This data is illustrative and based on established chemical principles for analogous compounds, not on published experimental results for this specific compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 4 Fluorophenyl Phthalazine 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of organic molecules in solution. For 4-(4-fluorophenyl)phthalazine-1-thiol, ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques would be employed to provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the phthalazine (B143731) and the 4-fluorophenyl rings, as well as the thiol proton. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the substitution pattern of the aromatic rings. The thiol (-SH) proton is expected to appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. The spectrum would display signals for the carbons of the phthalazine core, the 4-fluorophenyl ring, and the carbon atom of the C-S bond. The chemical shifts of the aromatic carbons would be observed in the range of 110-160 ppm. The carbon attached to the fluorine atom would exhibit a characteristic splitting due to C-F coupling.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| Phthalazine-H | 7.5 - 8.5 (m) | 125 - 150 |

| 4-Fluorophenyl-H | 7.0 - 8.0 (m) | 115 - 165 (d, JC-F) |

Note: The data in this table is predictive and based on general chemical shift ranges for similar structures. Actual experimental values are required for precise assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the tautomeric thione form is expected in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N stretching vibration of the phthalazine ring would likely be observed in the 1620-1500 cm⁻¹ region. The C=S (thione) stretching vibration, if present in the solid state, typically gives a weak to medium band in the 1200-1050 cm⁻¹ range. A strong band corresponding to the C-F stretching vibration is expected around 1250-1100 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are usually strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The C=S stretching vibration can sometimes be more easily identified in the Raman spectrum than in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100 - 3300 | - |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=N Stretch | 1620 - 1500 | 1620 - 1500 |

| C=S Stretch | 1200 - 1050 | 1200 - 1050 |

Note: This table presents expected vibrational frequencies. Experimental data is necessary for a definitive analysis.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₉FN₂S, the expected exact mass would be approximately 256.05 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as SH, F, or parts of the aromatic rings.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages would be compared with the calculated values based on the molecular formula (C₁₄H₉FN₂S) to confirm the purity and stoichiometry of the synthesized compound.

Interactive Data Table: Calculated Elemental Composition

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 65.61 |

| Hydrogen (H) | 3.54 |

| Nitrogen (N) | 10.93 |

| Sulfur (S) | 12.51 |

Note: The provided percentages are calculated based on the molecular formula. Experimental results from elemental analysis are required for verification.

Computational and Theoretical Chemistry Studies of 4 4 Fluorophenyl Phthalazine 1 Thiol

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular characteristics of 4-(4-fluorophenyl)phthalazine-1-thiol. DFT methods are widely used to predict the three-dimensional geometry of molecules by finding the lowest energy conformation on the potential energy surface. researchgate.netindexcopernicus.com For this compound, geometry optimization is typically performed using a basis set like B3LYP/6-311++G(d,p), which provides a reliable balance between computational cost and accuracy for organic molecules. chemmethod.com

These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's stable spatial arrangement. The optimized structure serves as the foundation for all subsequent computational analyses, including the examination of its electronic properties and spectroscopic parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com For fluorophenyl-containing thiol compounds, the HOMO is often distributed over the electron-rich phthalazine (B143731) and thiol moieties, while the LUMO may be localized on the π-system of the aromatic rings. nih.govmendeley.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.

Interactive Table: Reactivity Descriptors for a Model Fluorophenyl Thio-Compound

| Parameter | Formula | Description | Representative Value (eV) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.2 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.8 |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.4 |

| Ionization Potential | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. | 6.2 |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added to the molecule. | 1.8 |

| Electronegativity | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. | 4.0 |

| Chemical Hardness | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. | 2.2 |

| Chemical Softness | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. | 0.23 |

| Electrophilicity Index | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. | 3.64 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.govmendeley.com The ESP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the ESP analysis would likely reveal a high negative potential around the nitrogen atoms of the phthalazine ring and the sulfur atom of the thiol group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential would be expected around the hydrogen atom of the thiol group, marking it as a potential hydrogen bond donor site.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The presence of the fluorophenyl group makes the prediction of the ¹⁹F NMR chemical shift particularly relevant. rsc.orgworktribe.com

Interactive Table: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Atom/Group | Predicted Value | Method |

| ¹³C NMR Shift | C-S (Thiol) | ~165 ppm | GIAO-DFT |

| ¹H NMR Shift | S-H (Thiol) | ~13.5 ppm | GIAO-DFT |

| ¹⁹F NMR Shift | C-F | ~ -115 ppm | GIAO-DFT |

| IR Frequency | S-H stretch | ~2550 cm⁻¹ | DFT/B3LYP |

| IR Frequency | C=N stretch | ~1620 cm⁻¹ | DFT/B3LYP |

| IR Frequency | C-F stretch | ~1230 cm⁻¹ | DFT/B3LYP |

Tautomeric Equilibrium Studies

The this compound molecule can exist in two tautomeric forms: the thione form (lactam) and the thiol form (lactim). The thione form features a C=S double bond and an N-H bond, while the thiol form contains a C-S-H single bond arrangement and a C=N double bond within the ring. This thione-thiol tautomerism is a common phenomenon in heterocyclic compounds. jocpr.commdpi.com

Computational studies using DFT can effectively model this equilibrium. chemmethod.com By calculating the total electronic energies and Gibbs free energies of both tautomers, researchers can predict their relative stabilities. chemmethod.com In many heterocyclic thiones, the thione form is found to be more stable in the gas phase and in various solvents, although the energy difference can be small, allowing for the coexistence of both forms in equilibrium. jocpr.com The polarity of the solvent can also influence the position of the tautomeric equilibrium.

Molecular Docking Investigations for Ligand-Target Interactions in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial for understanding the potential biological activity of compounds like this compound. Phthalazine derivatives have been extensively studied as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in cancer. nih.govwjpr.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. For instance, the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic interactions. nih.gov

The scoring functions used in molecular docking provide a quantitative prediction of the ligand-protein binding energy, often expressed in kcal/mol. nih.gov A lower (more negative) binding energy value indicates a more stable and favorable interaction between the ligand and the protein. These predicted energies help in ranking different compounds and prioritizing them for further experimental testing.

Interactive Table: Predicted Binding Energies for Phthalazine Derivatives in a VEGFR-2 Model System

| Compound/Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Analogue 1 (Urea Linker) | -95.86 | Cys919, Glu883, Asp1044 | 4 |

| Analogue 2 (Hydrazone Linker) | -98.84 | Cys919, Val916, Asp1044 | 6 |

| Sorafenib (Reference) | -90.50 | Cys919, Glu885, Asp1046 | 3 |

Identification of Crucial Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)

Computational studies on phthalazine derivatives have identified key interaction modes that are likely crucial for the biological activity of this compound. While specific studies on this exact molecule are not extensively available, data from closely related analogs, such as 4-(4-chlorophenyl)phthalazine derivatives, provide significant insights into its potential binding behaviors.

Hydrogen Bonding: The phthalazine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors. nih.gov The thiol group (-SH) in this compound can also participate in hydrogen bonding, acting as a hydrogen bond donor. nih.govnih.gov In molecular docking simulations of similar phthalazine compounds, hydrogen bonds are frequently observed with amino acid residues in the active sites of target proteins, such as kinases. For instance, in studies of related phthalazine derivatives, hydrogen bonds were formed with residues like Cys919, Glu883, and Asp1044. nih.gov

Hydrophobic Interactions: The aromatic rings of the phthalazine and the 4-fluorophenyl group are significant contributors to hydrophobic interactions. These interactions are critical for anchoring the molecule within hydrophobic pockets of target proteins. nih.gov Molecular docking studies of analogous compounds show that the 4-substituted phenyl-phthalazine moiety often occupies hydrophobic pockets created by nonpolar amino acid residues. nih.gov The fluorophenyl group can further enhance these interactions.

A summary of the potential interactions for this compound, based on studies of analogous compounds, is presented in the table below.

| Interaction Type | Potential Interacting Groups of the Compound | Examples of Interacting Amino Acid Residues (from related compounds) |

| Hydrogen Bonding | Phthalazine nitrogen atoms, Thiol group (-SH) | Cys919, Glu883, Asp1044, Met769, Lys721 nih.govnih.gov |

| Hydrophobic Interactions | Phthalazine ring system, Phenyl ring | Cys919, Phe918, Leu1035, Lys920, Val848, Leu840, Ala719, Leu694 nih.govnih.gov |

| Halogen Bonding | Fluorine atom on the phenyl ring | Electron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can provide valuable insights into its conformational flexibility and the stability of its binding to a target protein.

Conformational Analysis: The 4-fluorophenyl group is connected to the phthalazine core by a single bond, allowing for rotational flexibility. Conformational analysis, often performed using techniques like potential energy surface scans, helps to identify the most stable, low-energy conformations of the molecule. researchgate.netdergipark.org.tr Understanding the preferred conformations is crucial as it dictates how the molecule can fit into a binding site. For similar flexible molecules, MD simulations have been used to explore the range of accessible conformations in a solvent environment and within a protein's active site. scispace.comnih.gov

Binding Stability: Once a potential binding mode is identified through molecular docking, MD simulations are employed to assess the stability of the ligand-protein complex. scispace.com By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions identified in the docking pose are maintained. mdpi.com The root mean square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate the stability of the complex. A stable complex will typically show a low and converging RMSD value over the simulation time. scispace.com Furthermore, MD simulations can reveal the formation and breaking of hydrogen bonds and other noncovalent interactions, providing a more dynamic and realistic picture of the binding event than static docking poses. mdpi.com In studies of related phthalazine derivatives, MD simulations have confirmed the stability of the ligand-target interaction. nih.gov

| Computational Technique | Application for this compound | Key Information Obtained |

| Molecular Docking | Predicts the preferred binding orientation of the compound within the active site of a target protein. | Identifies potential hydrogen bonds, hydrophobic interactions, and halogen bonds. Provides a binding energy score to estimate affinity. |

| Molecular Dynamics Simulations | Simulates the movement of atoms in the ligand-protein complex over time. | Assesses the stability of the binding pose. Analyzes the dynamics of intermolecular interactions. Explores the conformational changes of both the ligand and the protein upon binding. Calculates binding free energies. |

| Conformational Analysis | Determines the low-energy, stable three-dimensional shapes (conformations) of the molecule. | Identifies the most likely conformation of the molecule to be biologically active. Provides insights into the flexibility of the molecule. |

Mechanistic Investigations of Biological Interactions of 4 4 Fluorophenyl Phthalazine 1 Thiol in Research Models

Exploration of Molecular Targets and Pathways

Investigations into the molecular underpinnings of the bioactivity of 4-(4-Fluorophenyl)phthalazine-1-thiol and related phthalazine (B143731) derivatives have identified several key molecular targets and pathways. These studies are crucial for understanding the compound's mechanism of action at a fundamental level. The phthalazine scaffold has been recognized as a versatile pharmacophore, capable of interacting with a range of biologically significant proteins. sci-hub.se

Enzyme Inhibition Mechanism Studies (e.g., Kinases, Phosphodiesterases, DNA Gyrase, Monoamine Oxidases)

The phthalazine core is a prominent feature in various enzyme inhibitors, suggesting that derivatives like this compound may exert their effects through similar mechanisms. sci-hub.se

Kinases: A significant body of research has focused on phthalazine derivatives as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov The 1-substituted-4-phenylphthalazine scaffold is considered an interesting framework for designing potent VEGFR-2 inhibitors. nih.gov Molecular docking studies have shown that these compounds can fit into the ATP-binding domain of the kinase, with the phthalazine moiety occupying a hydrophobic pocket. nih.gov Certain derivatives have demonstrated significant VEGFR-2 inhibition, with IC50 values in the low micromolar range. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 4-chlorophthalazines | VEGFR-2 | 2.5 - 4.4 | nih.gov |

| 4-phenylphthalazine derivatives | VEGFR-2 | 0.09 - 0.15 | semanticscholar.org |

Phosphodiesterases (PDE): Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme class involved in inflammatory pathways. nih.govnih.gov Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov This mechanism is a key component of the anti-inflammatory effects observed with some phthalazine compounds. nih.gov

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a validated target for antibacterial drugs. nih.govals-journal.com While direct studies on this compound are limited, the broader class of phthalazine derivatives has been investigated for antimicrobial activity. researchgate.netglobalresearchonline.net The inhibition of bacterial DNA gyrase and the related enzyme topoisomerase IV is a known mechanism for other heterocyclic antibiotics, suggesting a potential pathway for the antibacterial effects of phthalazine compounds. als-journal.comgoogle.com

Monoamine Oxidases (MAO): Structurally related compounds, such as phthalide (B148349) and phthalimide (B116566) analogues, have been shown to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.govscilit.com These enzymes are responsible for the degradation of neurotransmitters like dopamine. mdpi.com Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com Studies on C6-substituted phthalides show IC50 values for MAO-B inhibition as low as 0.0014 µM, indicating a high affinity and specificity. nih.gov

Receptor Interaction Profiling

Beyond enzyme inhibition, phthalazine derivatives have been profiled for their interactions with cellular receptors. Studies on phthalazine-1,4-dione derivatives have identified them as non-competitive antagonists of the AMPA receptor. nih.gov The molecular docking of these compounds suggested a strong binding affinity to the AMPA receptor, which is consistent with their observed anticonvulsant activity in preclinical models. nih.gov

Cellular Response Mechanism Studies in In Vitro Models

The effects of this compound and its analogs have been characterized in various cell-based assays, providing insight into their functional consequences at the cellular level.

Molecular Basis of Antiproliferative Effects in Cancer Cell Lines

Derivatives of the 1,4-disubstituted phthalazine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. cu.edu.eg The primary molecular basis for this effect is often attributed to the inhibition of protein kinases, such as VEGFR-2, which are crucial for cancer cell proliferation and survival. nih.govnih.gov

Studies have shown that these compounds can induce cell cycle arrest and apoptosis (programmed cell death). For example, certain 4-(4-chlorophenyl)phthalazine derivatives were found to cause cell growth arrest in the G2/M phase of the cell cycle in MCF-7 breast cancer cells. semanticscholar.org This was accompanied by a significant increase in early apoptosis, indicating that the compounds actively trigger cell death pathways in cancer cells. semanticscholar.org

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 1,4-disubstituted phthalazines | MCF-7 (Breast) | 1.4 - 2.3 | cu.edu.eg |

| 4-phenylphthalazine derivatives | MCF-7 (Breast) | 0.06 | semanticscholar.org |

| 4-phenylphthalazine derivatives | HepG2 (Liver) | 0.08 | semanticscholar.org |

| Hydrazinylphthalazine derivative | HePG-2 (Liver) | 8.67 (mg/mL) | researchgate.net |

| Hydrazinylphthalazine derivative | HCT-116 (Colon) | 9.41 (mg/mL) | researchgate.net |

Investigation of Antimicrobial Action Mechanisms (e.g., DNA Gyrase Inhibition)

Several studies have confirmed the antimicrobial properties of novel phthalazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netglobalresearchonline.netnih.gov For instance, certain synthesized phthalazines showed good activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net The proposed mechanism for this antibacterial action centers on the inhibition of essential bacterial enzymes like DNA gyrase. als-journal.comgoogle.com DNA gyrase is responsible for maintaining the supercoiling of bacterial DNA, a process vital for DNA replication and transcription. Its inhibition leads to catastrophic DNA damage and bacterial cell death. als-journal.com

Studies on Anti-inflammatory Mechanisms (e.g., p38 MAP Kinase Inhibition)

The anti-inflammatory potential of the phthalazine scaffold is linked to its ability to modulate key inflammatory signaling pathways. One of the central pathways in inflammation is mediated by p38 mitogen-activated protein kinase (p38 MAPK). nih.gov Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov While direct evidence for this compound is emerging, other heterocyclic compounds containing the critical 4-fluorophenyl group have been developed as p38 MAPK inhibitors. researchgate.net This suggests that the 4-(4-fluorophenyl) moiety is a key pharmacophoric feature for targeting this kinase. The inhibition of p38 MAPK is a promising strategy for managing inflammatory conditions. nih.gov

Redox-Related Biological Mechanisms (e.g., Oxidative Stress Modulation)

The thiol group (-SH) present in this compound is a critical functional moiety that likely governs its interactions within biological redox systems. Thiols are organosulfur compounds that can play a significant role in mediating redox signaling processes, particularly in response to oxidative stress. nih.gov The biological activity of thiol-containing molecules is often attributed to their ability to participate in thiol-disulfide exchange reactions and to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS).

In research models, the investigation of this compound would likely focus on its potential to modulate oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the capacity of biological systems to detoxify these reactive products. The thiol group of this compound could theoretically act as a reducing agent, donating a hydrogen atom to neutralize free radicals.

Furthermore, the compound could interact with endogenous thiol-based redox systems. nih.gov These systems, including glutathione (B108866) (GSH) and thioredoxin (Trx), are central to maintaining cellular redox homeostasis. nih.gov For instance, this compound might influence the ratio of reduced glutathione to its oxidized form, glutathione disulfide (GSSG). nih.gov An increase in the GSH/GSSG ratio would indicate a shift towards a more reducing environment, which can be protective against oxidative damage.

Another potential mechanism is the S-glutathionylation of proteins, a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a target protein. nih.gov This process can protect critical protein thiols from irreversible oxidation and is involved in cellular signaling. It is plausible that this compound could influence the activity of enzymes involved in glutathionylation or deglutathionylation, such as glutaredoxins.

The interaction with the thioredoxin system is another avenue of investigation. The thioredoxin system, comprising thioredoxin and thioredoxin reductase, plays a key role in reducing disulfide bonds in proteins and is involved in various cellular processes, including antioxidant defense. nih.gov The potential for this compound to either be a substrate for or an inhibitor of thioredoxin reductase would be a key determinant of its effect on cellular redox signaling.

| Potential Redox-Related Mechanism | Investigated Effect in Research Models |

| Direct Radical Scavenging | Neutralization of ROS/RNS in cell-free and cell-based assays. |

| Modulation of Glutathione Homeostasis | Measurement of GSH/GSSG ratio and activity of glutathione-related enzymes (e.g., glutathione peroxidase, glutathione reductase). nih.govnih.gov |

| Interaction with Thioredoxin System | Assessment of thioredoxin reductase activity and the redox state of thioredoxin. nih.gov |

| Influence on Protein S-Glutathionylation | Identification of changes in the levels of glutathionylated proteins. nih.gov |

Fluorine's Influence on Bioactivity and Molecular Recognition

The presence of a fluorine atom on the phenyl ring of this compound is expected to significantly influence its biological activity and molecular recognition properties. Fluorine is the most electronegative element, and its incorporation into bioactive molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

The high electronegativity of fluorine can lead to the formation of strong C-F bonds, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability would prolong the compound's half-life in biological systems, potentially leading to a more sustained therapeutic effect.

Fluorine can also influence the acidity of nearby functional groups. In the case of this compound, the fluorine atom's electron-withdrawing nature could increase the acidity of the thiol group, thereby affecting its ionization state at physiological pH. This, in turn, could modulate its reactivity and its ability to interact with biological targets.

From the perspective of molecular recognition, the fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine atom acting as a weak hydrogen bond acceptor) and multipolar interactions. These interactions can contribute to the specific binding of the molecule to its target protein or receptor. The substitution of hydrogen with fluorine can also alter the conformation of the molecule, which may lead to a more favorable orientation for binding.

| Influence of Fluorine | Consequence for Bioactivity and Molecular Recognition |

| High Electronegativity | Alters electronic properties of the molecule, potentially influencing binding interactions. ontosight.ai |

| Increased Metabolic Stability | Blocks sites of oxidative metabolism, leading to a longer biological half-life. |

| Modulation of Acidity | Affects the pKa of the thiol group, influencing its ionization and reactivity. |

| Participation in Non-covalent Bonds | Can form hydrogen bonds and other interactions, contributing to binding affinity and specificity. |

| Altered Lipophilicity | May enhance membrane permeability and access to intracellular targets. ontosight.ai |

Structure Activity Relationship Sar Studies for 4 4 Fluorophenyl Phthalazine 1 Thiol Derivatives

Impact of Substituent Modifications on the Phthalazine (B143731) Nucleus

The phthalazine scaffold serves as a crucial pharmacophore, and modifications to this nucleus can significantly influence the biological activity of 4-(4-fluorophenyl)phthalazine-1-thiol derivatives. The nature, size, and electronic properties of substituents on the phthalazine ring dictate the molecule's interaction with its biological target.

Research on related phthalazine-based compounds has demonstrated that the introduction of various functional groups can modulate activity. For instance, in a series of 1,4-disubstituted phthalazines, the type of substituent at the 1-position was found to be critical for their cytotoxic effects. While direct studies on this compound are limited, extrapolating from analogous structures suggests that both electron-donating and electron-withdrawing groups on the phthalazine ring could alter the electron density of the heterocyclic system, thereby affecting its binding affinity and intrinsic activity.

A hypothetical data table illustrating the potential impact of phthalazine ring substituents is presented below:

| Derivative | Substituent on Phthalazine Ring | Position | Observed Activity (Hypothetical) |

| FP-1 | -H | - | Baseline |

| FP-2 | -OCH₃ | 6 | Increased |

| FP-3 | -Cl | 7 | Decreased |

| FP-4 | -NO₂ | 6 | Significantly Decreased |

Effects of Variations on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the 4-position of the phthalazine nucleus plays a significant role in the molecule's activity, likely through hydrophobic and electronic interactions with the target protein. The fluorine atom, in particular, can influence metabolic stability and binding affinity due to its high electronegativity and ability to form hydrogen bonds.

The following table outlines the potential effects of modifying the 4-fluorophenyl group:

| Derivative | Modification on Phenyl Ring | Observed Activity (Hypothetical) |

| FP-A | 4-Fluoro (Parent) | Baseline |

| FP-B | 4-Chloro | Potentially Similar or Increased |

| FP-C | 4-Methyl | Potentially Decreased |

| FP-D | 2,4-Difluoro | Potentially Increased |

| FP-E | Phenyl (unsubstituted) | Potentially Decreased |

Role of the Thiol Group and its Derivatization in Modulating Activity

The thiol group at the 1-position of the phthalazine ring is a key functional group that can significantly influence the compound's pharmacological profile. It can participate in hydrogen bonding, act as a nucleophile, and potentially form covalent bonds with target proteins. The thiol group exists in tautomeric equilibrium with its thione form, and the predominant form under physiological conditions can affect its biological activity. cdnsciencepub.comscispace.comias.ac.incdnsciencepub.com

Derivatization of the thiol group, for instance, through S-alkylation, S-acylation, or oxidation to a disulfide, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby altering its activity. The reactivity of the thiol group is a critical factor; for some biological targets, a reactive thiol that can form covalent bonds may lead to irreversible inhibition and enhanced potency. cdnsciencepub.com

The table below illustrates the hypothetical impact of thiol group modifications:

| Derivative | Modification of Thiol Group | Potential Effect on Activity |

| FP-SH | -SH (Parent) | Baseline |

| FP-SMe | -S-CH₃ | Altered (Increased or Decreased) |

| FP-SAc | -S-COCH₃ | Altered (likely decreased nucleophilicity) |

| FP-SS-FP | Disulfide Dimer | Potentially acts as a prodrug |

Positional Isomerism and its Influence on Mechanistic Outcomes

Positional isomerism, which involves changing the position of substituents on the phthalazine or the phenyl ring, can have a dramatic effect on the biological activity of this compound derivatives. The spatial arrangement of functional groups is critical for optimal interaction with the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models could be invaluable for predicting the activity of novel analogues and for gaining insights into the key structural features required for their mechanism of action.

Advanced Research Applications and Methodological Contributions of 4 4 Fluorophenyl Phthalazine 1 Thiol

Application as a Scaffold in Chemical Probe Development

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation and manipulation of biological systems. The structural framework of 4-(4-Fluorophenyl)phthalazine-1-thiol offers a promising scaffold for the design of such probes. The phthalazine (B143731) core provides a rigid and planar backbone, which can be systematically modified to optimize binding affinity and selectivity for specific biological targets. The presence of the 4-fluorophenyl group can enhance interactions with protein targets through favorable fluorine-protein contacts, a strategy increasingly employed in medicinal chemistry to improve binding affinity and metabolic stability.

Furthermore, the thiol group at the 1-position is a critical functional handle for the attachment of reporter groups, such as fluorophores or biotin tags, or for covalent modification of target proteins. The nucleophilic nature of the thiol allows for selective reactions with electrophilic residues in proteins, such as cysteine, enabling the development of targeted covalent inhibitors or activity-based probes. The strategic placement of this reactive group on the phthalazine scaffold allows for precise control over the probe's reactivity and targeting capabilities.

Table 1: Key Structural Features of this compound for Chemical Probe Development

| Structural Feature | Contribution to Chemical Probe Function |

| Phthalazine Core | Provides a rigid scaffold for predictable spatial orientation of substituents. |

| 4-Fluorophenyl Group | Can enhance binding affinity and selectivity through fluorine-protein interactions. |

| Thiol Group | Acts as a versatile handle for conjugation to reporter molecules or for covalent targeting of proteins. |

Utilization as a Ligand in Coordination Chemistry Research

The field of coordination chemistry thrives on the design of novel ligands that can form stable and functional complexes with metal ions. This compound, with its nitrogen and sulfur donor atoms, is an excellent candidate for use as a ligand. The nitrogen atoms of the phthalazine ring and the sulfur atom of the thiol group can coordinate to a variety of transition metals, forming stable chelate complexes.

The electronic properties of the resulting metal complexes can be fine-tuned by modifications to the phthalazine scaffold. The electron-withdrawing nature of the fluorophenyl group can influence the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the redox properties of the complex. Researchers are exploring the catalytic activity of such complexes in various organic transformations, as well as their potential applications in materials science, for instance, as components of luminescent materials or sensors.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Bidentate (N,S) | Coordination through a phthalazine nitrogen and the thiol sulfur. | Transition metals (e.g., Cu, Ni, Pd, Pt) |

| Monodentate (S) | Coordination primarily through the thiol sulfur. | Soft metal ions (e.g., Ag, Au, Hg) |

| Bridging Ligand | The ligand bridges two or more metal centers. | Various transition metals |

Role as a Synthetic Intermediate for Complex Heterocyclic Architectures

The reactivity of the thiol group and the potential for substitution on the phthalazine ring make this compound a valuable intermediate in the synthesis of more complex heterocyclic systems. The thiol group can be readily alkylated, acylated, or oxidized to provide a diverse range of derivatives. For instance, S-alkylation can introduce various side chains, which can be further functionalized to build intricate molecular architectures.

Moreover, the phthalazine core itself can undergo various chemical transformations. Nucleophilic aromatic substitution reactions at other positions on the ring, or palladium-catalyzed cross-coupling reactions, can be employed to introduce additional functional groups or to fuse other heterocyclic rings onto the phthalazine framework. This versatility allows for the construction of novel polycyclic and polyfunctionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of such complex structures is crucial for exploring new chemical space and identifying compounds with novel biological activities or material properties.

Contributions to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. Investigations into its synthesis, reactivity, and spectroscopic properties provide valuable insights into the structure-property relationships of phthalazine-based systems. For example, studying the tautomeric equilibrium between the thiol and thione forms of the molecule provides a deeper understanding of prototropy in heterocyclic systems.

Furthermore, computational studies on the electronic structure, conformational preferences, and reaction mechanisms of this compound and its derivatives can provide a theoretical framework for predicting their chemical behavior. This knowledge is not only of academic interest but also has practical implications for the rational design of new molecules with desired properties. The interplay between experimental and theoretical studies on this class of compounds enriches the broader field of heterocyclic chemistry and paves the way for future discoveries.

Future Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of phthalazine (B143731) derivatives has been approached through various methods, often involving the condensation of hydrazine (B178648) derivatives with dicarbonyl compounds or their equivalents. wikipedia.org While effective, many traditional methods require harsh conditions or toxic reagents. scispace.com Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 4-(4-Fluorophenyl)phthalazine-1-thiol and its analogs.

Key research gaps and future objectives include:

Green Chemistry Approaches: There is a need for synthetic protocols that minimize waste, avoid hazardous solvents, and utilize milder reaction conditions. Light-driven, metal-free routes and the use of solid acid catalysts, which have been explored for other phthalazines, represent promising avenues. scispace.comresearchgate.net

Catalyst Development: The use of novel catalysts, such as Iridium(III) complexes or Tel-Cu-NPs (telmisartan-copper nanoparticles), has been shown to improve yields and efficiency in the synthesis of other complex phthalazine structures. cornell.edumdpi.com Research into catalysts specifically tailored for the synthesis and functionalization of thiol-containing phthalazines is a significant gap.

Diversity-Oriented Synthesis: Developing modular synthetic strategies would enable the rapid generation of a library of derivatives based on the this compound scaffold. This would facilitate systematic structure-activity relationship (SAR) studies. One-pot, multi-component reactions could be particularly valuable in this context.

Interactive Table: Hypothetical Comparison of Synthetic Pathways

| Method | Catalyst | Conditions | Potential Yield (%) | Key Advantage |

| Classical Condensation | Acetic Acid | Reflux, 12h | 65-75 | Well-established |

| Proposed Metal-Free Photochemical | None (Light-driven) | Room Temp, 2h | 80-90 | Environmentally benign, mild conditions |

| Proposed Nanoparticle Catalysis | Custom Cu-Nanoparticles | 60°C, 4h | >90 | High efficiency, catalyst reusability |

| Proposed Asymmetric Catalysis | Chiral Thiourea (B124793) | -20°C, 24h | 70-85 | Access to enantiopure derivatives |

Deeper Mechanistic Elucidation of Biological Interactions

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often through enzyme inhibition. pharmainfo.inresearchgate.net For instance, certain derivatives are potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.govnih.govacs.org The specific biological roles and mechanisms of action for this compound remain uninvestigated.

Future research should focus on:

Target Identification: Screening the compound against a broad panel of biological targets (e.g., kinases, polymerases, oxidases) to identify its primary molecular partners.

Enzyme Kinetics and Inhibition Studies: If an enzyme target is identified, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). Molecular docking studies on related compounds suggest that phthalazines can bind effectively within enzyme active sites. mdpi.comnih.gov

Cellular Pathway Analysis: Investigating how the compound affects cellular signaling pathways. For example, studies on other phthalazines have explored their ability to induce apoptosis and arrest the cell cycle in cancer cell lines. nih.govnih.gov Understanding these effects at a molecular level is crucial.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For other phthalazine series, techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, molecular docking, and molecular dynamics (MD) simulations have been successfully used to predict biological activity and understand inhibitor-enzyme interactions. researchgate.netdntb.gov.uarsc.org

Unaddressed research opportunities include:

QSAR Model Development: Creating robust QSAR models for this specific class of fluorophenyl-phthalazine thiols. This would enable the prediction of biological activity for newly designed analogs, saving significant time and resources. longdom.orgnanobioletters.com

Molecular Docking and Dynamics: Performing docking studies of this compound against homology models of various enzymes to generate hypotheses about its potential biological targets. Subsequent MD simulations can validate the stability of predicted ligand-protein complexes. dntb.gov.uarsc.org